

# ML241 Structure-Activity Relationship: A Deep Dive into p97 ATPase Inhibition

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## Compound of Interest

Compound Name: ML241

Cat. No.: B560376

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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **ML241**, a potent and selective inhibitor of the AAA ATPase p97 (also known as VCP). **ML241** serves as a valuable chemical probe for studying the diverse cellular functions of p97 and as a promising starting point for the development of novel therapeutics, particularly in the context of cancer. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with **ML241**'s mechanism of action.

## Core Structure-Activity Relationship of ML241 and its Analogs

**ML241** belongs to a quinazoline-based chemical series that has been optimized for potent inhibition of p97 ATPase activity. The SAR studies reveal critical structural features that govern the inhibitory potency of these compounds. The core scaffold consists of a quinazoline ring, with substitutions at the 2 and 4 positions being crucial for activity.

The development of **ML241** emerged from high-throughput screening campaigns that identified the initial hit compound, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ). Subsequent medicinal chemistry efforts focused on modifying the benzyl groups at the R1 and R2 positions to enhance potency and selectivity.<sup>[1]</sup> Two improved inhibitors, ML240 and **ML241**, were identified, both inhibiting p97 ATPase with IC<sub>50</sub> values of 100 nM.<sup>[1][2][3][4]</sup>

The key structural modifications leading to **ML241** and the corresponding impact on p97 ATPase inhibition are summarized in the table below. The data highlights the importance of the terminal benzimidazole and benzoxazole moieties in achieving high potency.

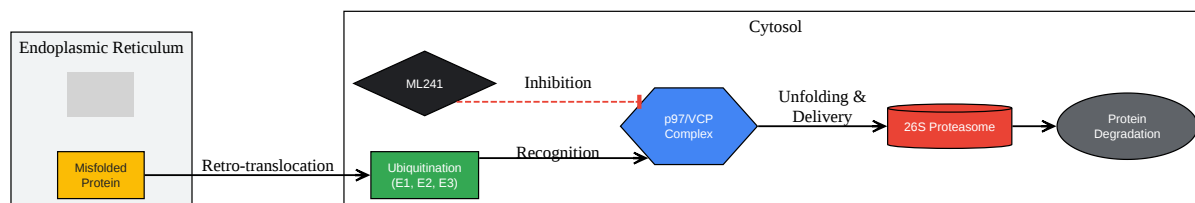
| Compound | R1 Moiety                          | R2 Moiety       | p97 ATPase IC50 (μM) | UbG76V-GFP IC50 (μM) |
|----------|------------------------------------|-----------------|----------------------|----------------------|
| DBeQ     | Benzyl                             | Benzyl          | 1                    | 10                   |
| ML240    | 2-(1H-benzo[d]imidazol-2-yl)methyl | 4-methoxybenzyl | 0.1                  | 1.3                  |
| ML241    | 2-(benzo[d]oxazol-2-yl)methyl      | 4-methoxybenzyl | 0.1                  | 3.5                  |

## Mechanism of Action: Targeting the p97 ATPase

**ML241** exerts its biological effects by directly inhibiting the ATPase activity of p97.<sup>[5][6]</sup> p97 is a critical enzyme involved in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagy.<sup>[1][7]</sup> By inhibiting p97, **ML241** disrupts these pathways, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis, particularly in cancer cells.<sup>[1]</sup>

## p97 Signaling Pathway in ER-Associated Degradation (ERAD)

The diagram below illustrates the central role of p97 in the ERAD pathway, a key process for clearing misfolded proteins from the endoplasmic reticulum. **ML241**'s inhibition of p97's ATPase activity disrupts this crucial cellular function.



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Caption: Role of p97 in the ERAD pathway and its inhibition by **ML241**.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **ML241**.

### p97 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 enzyme.

Materials:

- Purified recombinant human p97 protein
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl<sub>2</sub>, 0.5 mM DTT
- ATP solution (1 mM)
- **ML241** or other test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates

#### Procedure:

- Prepare a reaction mixture containing assay buffer and p97 enzyme (final concentration ~25 nM).
- Add **ML241** or test compound at various concentrations (typically in a 10-point dose-response format) to the reaction mixture. The final DMSO concentration should be kept below 1%.
- Initiate the reaction by adding ATP to a final concentration of 100  $\mu$ M.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.
- Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Cell-Based UbG76V-GFP Degradation Assay

This assay assesses the ability of **ML241** to inhibit p97-dependent protein degradation in a cellular context. It utilizes a reporter protein, UbG76V-GFP, which is a substrate of the ubiquitin-proteasome system and its degradation is dependent on p97.

#### Materials:

- HeLa cells stably expressing the UbG76V-GFP reporter construct
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
- **ML241** or other test compounds dissolved in DMSO
- 96-well black, clear-bottom plates

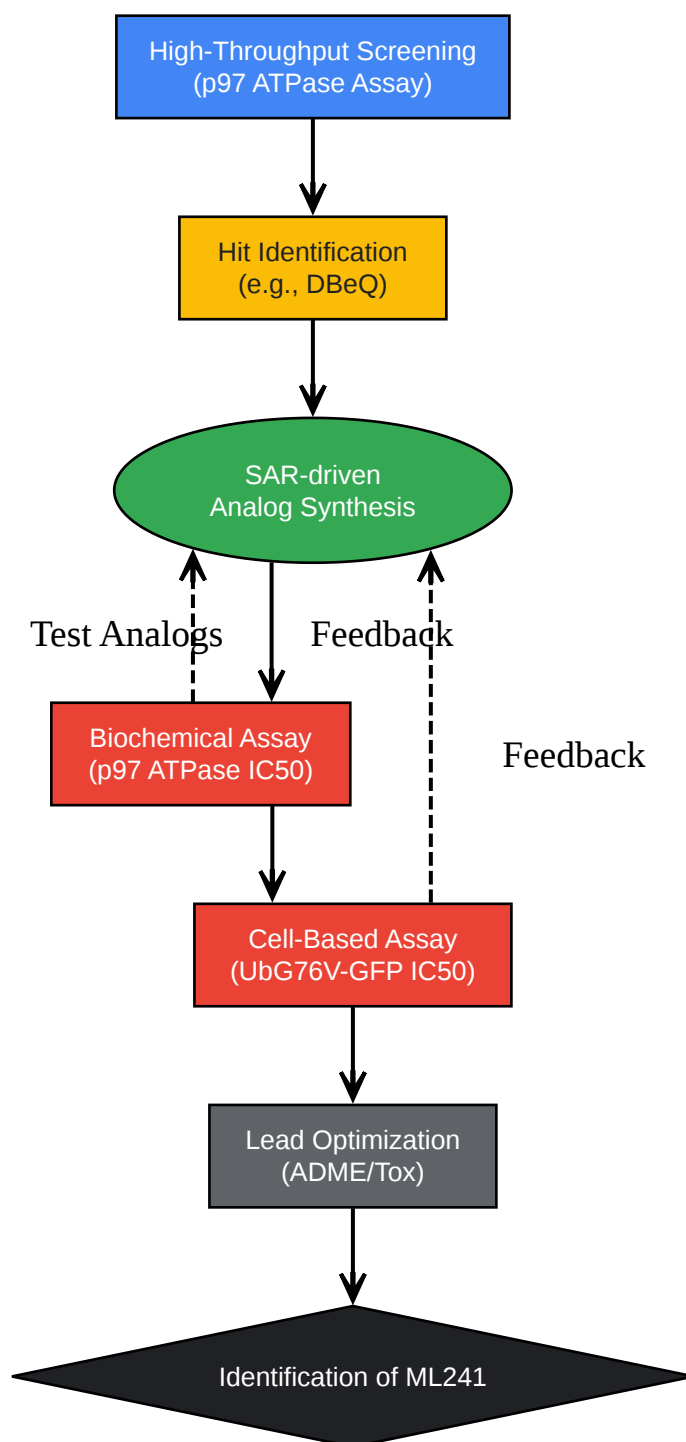
- Fluorescence plate reader

Procedure:

- Seed the HeLa-UbG76V-GFP cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **ML241** or test compounds for a specified duration (e.g., 4-6 hours).
- Wash the cells with phosphate-buffered saline (PBS).
- Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
- An increase in GFP fluorescence indicates an accumulation of the reporter protein, signifying inhibition of its degradation.
- Calculate the percent stabilization of UbG76V-GFP at each compound concentration and determine the IC50 value.

## Experimental and SAR Workflow

The discovery and characterization of **ML241** followed a systematic workflow, integrating biochemical screening, cell-based assays, and medicinal chemistry.

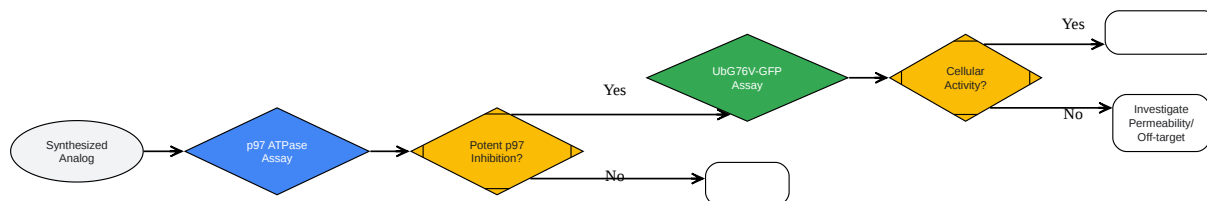


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Caption: Workflow for the discovery and optimization of **ML241**.

## Logical Relationship in SAR Analysis

The interpretation of SAR data involves a logical progression from initial hits to optimized leads. The following diagram illustrates the decision-making process based on biochemical and cellular activity.



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Caption: Logical flow for evaluating **ML241** analogs in an SAR study.

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